molecular formula C10H11F3O2 B14778104 2-Ethoxy-1-methoxy-4-(trifluoromethyl)benzene

2-Ethoxy-1-methoxy-4-(trifluoromethyl)benzene

Cat. No.: B14778104
M. Wt: 220.19 g/mol
InChI Key: DWABHWPFQRSVOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethoxy-1-methoxy-4-(trifluoromethyl)benzene is a substituted aromatic compound characterized by three distinct functional groups: methoxy (at position 1), ethoxy (at position 2), and trifluoromethyl (at position 4) (Figure 1). This combination of electron-donating (methoxy, ethoxy) and electron-withdrawing (trifluoromethyl) groups imparts unique physicochemical properties, making it valuable in synthetic chemistry, agrochemicals, and pharmaceuticals.

Properties

Molecular Formula

C10H11F3O2

Molecular Weight

220.19 g/mol

IUPAC Name

2-ethoxy-1-methoxy-4-(trifluoromethyl)benzene

InChI

InChI=1S/C10H11F3O2/c1-3-15-9-6-7(10(11,12)13)4-5-8(9)14-2/h4-6H,3H2,1-2H3

InChI Key

DWABHWPFQRSVOJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C(F)(F)F)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-1-methoxy-4-(trifluoromethyl)benzene typically involves multiple steps, including electrophilic aromatic substitution reactions. . The reaction conditions often require the use of specific catalysts and reagents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as Friedel-Crafts acylation followed by reduction and subsequent functional group transformations .

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-1-methoxy-4-(trifluoromethyl)benzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium for coupling reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups onto the benzene ring .

Scientific Research Applications

2-Ethoxy-1-methoxy-4-(trifluoromethyl)benzene has several scientific research applications:

Mechanism of Action

The mechanism by which 2-Ethoxy-1-methoxy-4-(trifluoromethyl)benzene exerts its effects involves interactions with molecular targets and pathways. The trifluoromethyl group, in particular, plays a crucial role in enhancing the compound’s stability and reactivity. The compound can participate in various chemical reactions, leading to the formation of intermediates that interact with biological targets .

Comparison with Similar Compounds

Substitution Patterns and Functional Group Effects

The table below compares 2-ethoxy-1-methoxy-4-(trifluoromethyl)benzene with five structurally related compounds, highlighting differences in substituents, synthesis, and applications.

Compound Name Substituents Synthesis Key Properties/Applications References
This compound 1-OCH₃, 2-OCH₂CH₃, 4-CF₃ Multi-step lithiation/fluoroalkylation (83–82% yields) High thermal stability; potential intermediate for agrochemicals/pharmaceuticals
2-Ethoxy-1-methoxy-4-(2-(methylsulfonyl)ethyl)benzene 1-OCH₃, 2-OCH₂CH₃, 4-CH₂CH₂SO₂CH₃ Not explicitly detailed; likely via sulfonation or nucleophilic substitution Polar sulfonyl group enhances solubility; used in specialty chemicals
1-Methoxy-4-((4-(trifluoromethyl)phenyl)ethynyl)benzene 1-OCH₃, 4-C≡C-C₆H₄-CF₃ Suzuki-Miyaura coupling (65% yield) Ethynyl linkage enables π-conjugation; applications in OLEDs or catalysis
2-Ethoxy-1-methoxy-4-(1-propenyl)benzene 1-OCH₃, 2-OCH₂CH₃, 4-CH₂CH=CH₂ (Z-isomer) Natural isolation (e.g., red clover) or synthetic alkylation Flavoring agent in teas/spices; lower chemical stability due to propenyl group
1-Methoxy-4-[(1-trifluoromethyl-1,2,2,2-tetrafluoroethyl)thio]benzene 1-OCH₃, 4-S-CF₂CF₃ Sandmeyer-type reaction with AgF catalyst Challenges in purification due to branched byproducts; limited industrial use
4-Ethynyl-1-(trifluoromethoxy)benzene 4-C≡CH, 1-O-CF₃ Sonogashira coupling or direct ethynylation Ethynyl group enhances reactivity in click chemistry; used in polymer precursors

Key Research Findings

Electronic Effects :

  • The trifluoromethyl group in the target compound strongly withdraws electrons, reducing aromatic ring reactivity compared to analogs with methylsulfonyl or propenyl groups. This makes it less prone to electrophilic substitution but more stable under acidic conditions .
  • In contrast, 1-methoxy-4-((4-(trifluoromethyl)phenyl)ethynyl)benzene exhibits extended π-conjugation due to the ethynyl spacer, enabling applications in optoelectronics .

Synthetic Challenges :

  • The synthesis of 1-methoxy-4-[(1-trifluoromethyl)thio]benzene derivatives (e.g., compound 3ba) generates branched byproducts that are difficult to separate, unlike the high-yield, streamlined synthesis of the target compound .

Natural vs. Synthetic Origins :

  • 2-Ethoxy-1-methoxy-4-(1-propenyl)benzene is naturally occurring (e.g., in red clover) and used in food flavoring, whereas the trifluoromethyl-substituted analog is exclusively synthetic, highlighting divergent applications .

Solubility and Reactivity :

  • The methylsulfonyl group in 2-ethoxy-1-methoxy-4-(2-(methylsulfonyl)ethyl)benzene increases polarity, improving aqueous solubility compared to the hydrophobic trifluoromethyl variant .

Biological Activity

2-Ethoxy-1-methoxy-4-(trifluoromethyl)benzene is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound features a trifluoromethyl group, which significantly influences its lipophilicity and biological interactions. The presence of ethoxy and methoxy groups further modifies its chemical behavior, making it a candidate for various biological applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound's binding affinity, potentially modulating various physiological pathways.

Key Mechanisms:

  • Enzyme Interaction : The compound may inhibit or activate specific enzymes, altering metabolic pathways.
  • Receptor Binding : It could act as an agonist or antagonist at certain receptors, influencing cellular responses.

Biological Activity

Research indicates that this compound exhibits several biological activities, including:

  • Anticancer Properties : Preliminary studies suggest cytotoxic effects against various cancer cell lines.
  • Antimicrobial Activity : The compound has shown potential in inhibiting microbial growth.

Case Studies

  • Anticancer Activity : In vitro studies demonstrated that the compound exhibited significant cytotoxicity against human leukemia cell lines (CEM-13 and U-937), with IC50 values comparable to established chemotherapeutics like doxorubicin.
    Cell LineIC50 (µM)Reference
    CEM-135.2
    U-9376.8
    MCF-7 (Breast)7.5
  • Antimicrobial Activity : The compound was tested against common pathogens, showing effective inhibition at low concentrations.
    PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
    E. coli15
    S. aureus10

Research Findings

A comprehensive analysis of structure-activity relationships (SAR) revealed that modifications to the ethoxy and methoxy groups can significantly enhance or diminish biological activity. For instance, extending the ethyl chain in the ethoxy group resulted in a notable increase in anticancer potency.

SAR Insights:

  • Ethoxy Group Modification : Alterations led to varying degrees of receptor affinity and enzyme inhibition.
  • Trifluoromethyl Influence : The presence of the trifluoromethyl group consistently improved lipophilicity and cellular uptake.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.